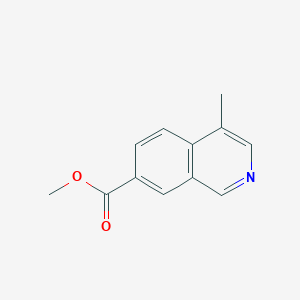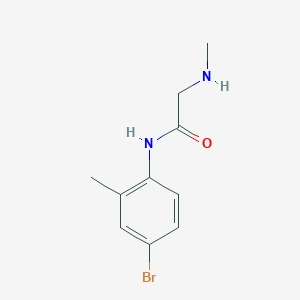![molecular formula C13H14FNO B13175143 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Fluorophenyl)-6-azaspiro[34]octan-5-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of a fluorophenyl derivative with a spirocyclic precursor. One common method involves the use of a fluorophenyl ketone and a spirocyclic amine under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents that facilitate the reaction is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens like chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The spirocyclic structure contributes to its stability and reactivity, making it a versatile compound in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 1-Methyl-5-(spiro[3.4]octan-8-ylamino)piperidin-2-one
Uniqueness
8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific fluorophenyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and stability .
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
8-(2-fluorophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14FNO/c14-11-5-2-1-4-9(11)10-8-15-12(16)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2,(H,15,16) |
Clave InChI |
RAAQVTMCNRWXHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


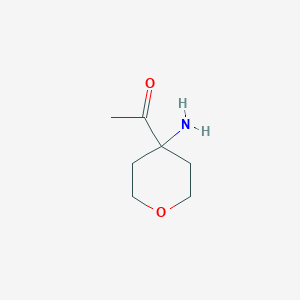
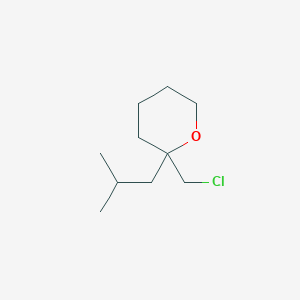
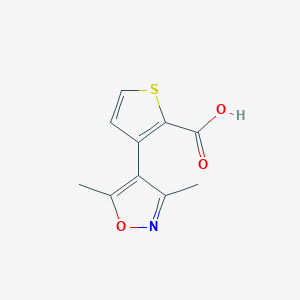
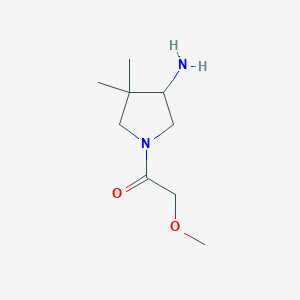
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)

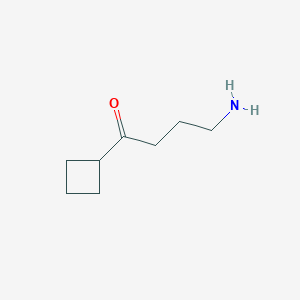
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
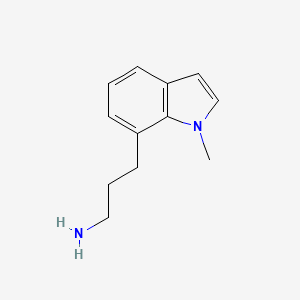
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)

